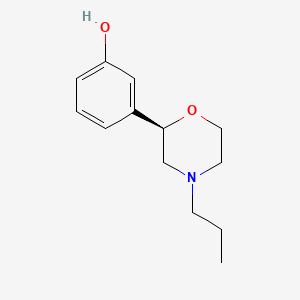
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-((ethylsulfonyl)difluoromethyl)-, (alphaR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “SS-750” is a synthetic chemical compound known for its unique properties and applications in various fields. It is primarily used in industrial applications due to its high stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “SS-750” involves multiple steps, starting with the reaction of 2-chloro-2,2-difluoroacetic acid ethyl ester with ethylmercaptan in the presence of sodium hydride to form a sulfanyl derivative. This intermediate is then condensed with 2,4-difluorobromobenzene to produce the final compound .
Industrial Production Methods: Industrial production of “SS-750” typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as mixing, heating, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: “SS-750” undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
“SS-750” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which “SS-750” exerts its effects involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
- 2-chloro-2,2-difluoroacetic acid ethyl ester
- 2,4-difluorobromobenzene
- Sulfanyl derivatives
Properties
CAS No. |
229153-17-7 |
|---|---|
Molecular Formula |
C13H13F4N3O3S |
Molecular Weight |
367.32 g/mol |
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)-1-ethylsulfonyl-1,1-difluoro-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H13F4N3O3S/c1-2-24(22,23)13(16,17)12(21,6-20-8-18-7-19-20)10-4-3-9(14)5-11(10)15/h3-5,7-8,21H,2,6H2,1H3/t12-/m0/s1 |
InChI Key |
IXUDUJWKLANEIT-LBPRGKRZSA-N |
Isomeric SMILES |
CCS(=O)(=O)C([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)(F)F |
Canonical SMILES |
CCS(=O)(=O)C(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


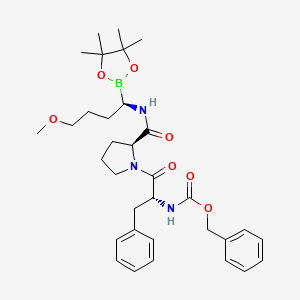
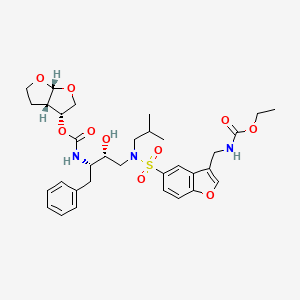
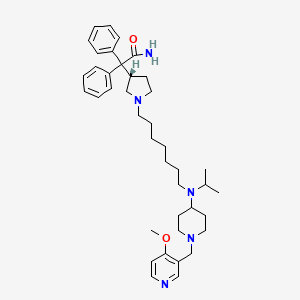
![aluminum;2-[(2S,5S,8R,11S,14S,17S)-11,14,17-tris[3-[acetyl(oxido)amino]propyl]-8-benzyl-5-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide](/img/structure/B10826830.png)
![N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine](/img/structure/B10826834.png)


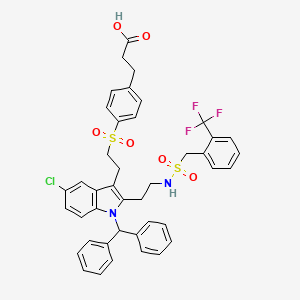
![N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B10826880.png)

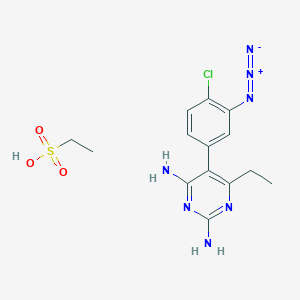

![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B10826903.png)
